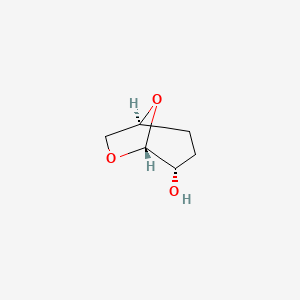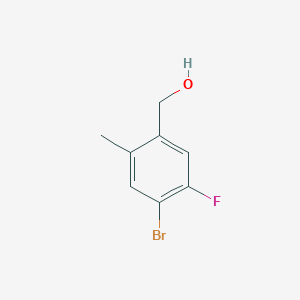
4-Bromo-5-fluoro-2-methylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-methylbenzyl alcohol is a chemical compound with the CAS Number: 1352899-41-2 . It has a molecular weight of 219.05 and its IUPAC name is (4-bromo-5-fluoro-2-methylphenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at temperatures between 2-8°C . The solubility and other physical properties specific to this compound are not detailed in the search results.Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-methylbenzyl alcohol has been studied for its potential applications in various scientific areas. This compound has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent probe for biological imaging. In addition, this compound has been studied for its potential use as a corrosion inhibitor, a flame retardant, and an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2-methylbenzyl alcohol depends on its application. In organic synthesis, this compound acts as a nucleophile, reacting with an electrophilic compound to form a new product. In the production of polymers, this compound acts as a catalyst, speeding up the polymerization process. In biological imaging, this compound acts as a fluorescent probe, emitting light when exposed to ultraviolet light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have indicated that this compound may have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to reduce the toxicity of certain compounds, such as acrylamide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-5-fluoro-2-methylbenzyl alcohol in laboratory experiments include its low cost, low toxicity, and ease of synthesis. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 4-Bromo-5-fluoro-2-methylbenzyl alcohol research include further investigation of its biochemical and physiological effects, as well as its potential use as a corrosion inhibitor, flame retardant, and antimicrobial agent. In addition, further research into the synthesis of this compound and its applications in organic synthesis, polymer production, and biological imaging is needed. Finally, further studies into the solubility of this compound in various solvents could lead to new applications and uses.
Méthodes De Synthèse
4-Bromo-5-fluoro-2-methylbenzyl alcohol can be synthesized from the reaction of bromoacetophenone and 2-fluoro-5-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds by a nucleophilic aromatic substitution, with the bromoacetophenone acting as the nucleophile and the 2-fluoro-5-methylbenzaldehyde as the electrophile. The reaction follows an S N 1 mechanism and yields this compound as the product.
Safety and Hazards
The safety information for 4-Bromo-5-fluoro-2-methylbenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQASWNAXLCGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

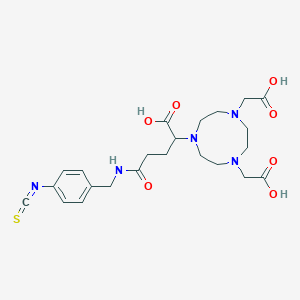
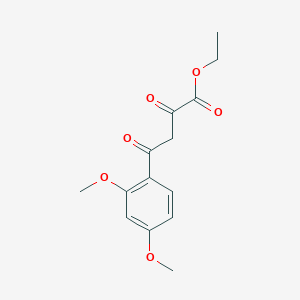
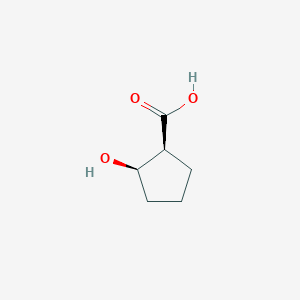
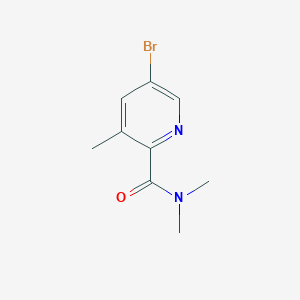
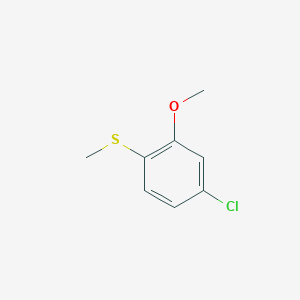
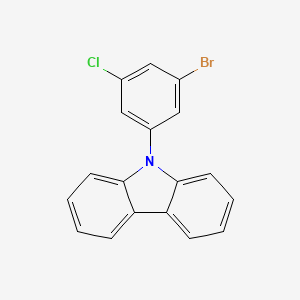
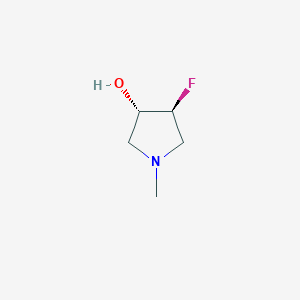
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)



